
1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene is a chemical compound with the molecular formula C5H3Cl4F3 It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
The synthesis of 1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a pentene derivative with chlorine and fluorine sources. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the pentene structure allows for addition reactions with various reagents.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine and fluorine atoms into other compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene involves its interaction with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, affecting various molecular pathways. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene can be compared with other similar compounds such as:
1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene: This compound also contains multiple fluorine atoms but differs in its overall structure and reactivity.
2,2’,5,5’-Tetrachloro-1,1’-azo-1,3,4-triazole: Another compound with multiple chlorine atoms, but with a different core structure and applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
194938-10-8 |
|---|---|
Formule moléculaire |
C5H3Cl4F3 |
Poids moléculaire |
261.9 g/mol |
Nom IUPAC |
1,1,1,3-tetrachloro-5,5,5-trifluoropent-2-ene |
InChI |
InChI=1S/C5H3Cl4F3/c6-3(1-4(7,8)9)2-5(10,11)12/h1H,2H2 |
Clé InChI |
DHWYIEVMQKVXIT-UHFFFAOYSA-N |
SMILES canonique |
C(C(=CC(Cl)(Cl)Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


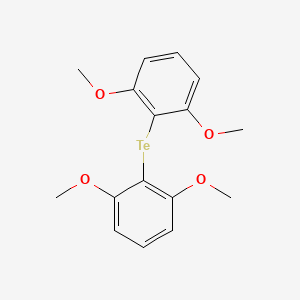
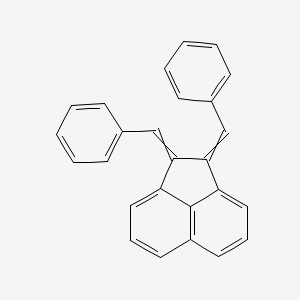
![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
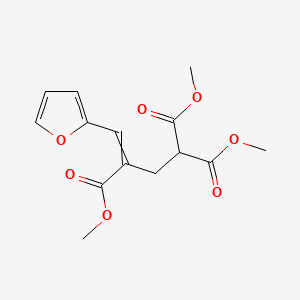
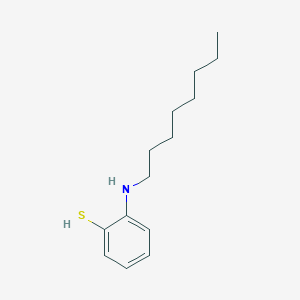


![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)
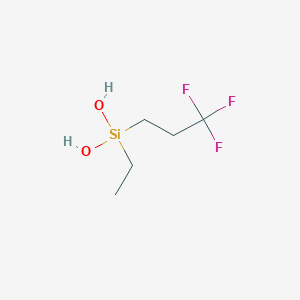
![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)

![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)


